molecular formula C24H29N5O5 B11835206 N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine

Cat. No.: B11835206
M. Wt: 467.5 g/mol
InChI Key: DRGYCRNEGDWQFO-HXUWFJFHSA-N
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Description

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-lysine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting D-lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of Carbamimidoyl Group: The protected D-lysine is then reacted with a carbamimidoylating agent to introduce the carbamimidoyl group.

    Coupling with Glycine: The resulting compound is coupled with glycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Deprotected amino acid derivatives.

Scientific Research Applications

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine is unique due to the presence of both the Fmoc protecting group and the carbamimidoyl group, which provide distinct chemical properties and reactivity. This makes it a valuable tool in peptide synthesis and other research applications.

Properties

Molecular Formula

C24H29N5O5

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]acetic acid

InChI

InChI=1S/C24H29N5O5/c25-23(26)27-12-6-5-11-20(22(32)28-13-21(30)31)29-24(33)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,28,32)(H,29,33)(H,30,31)(H4,25,26,27)/t20-/m1/s1

InChI Key

DRGYCRNEGDWQFO-HXUWFJFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)NCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)O

Origin of Product

United States

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